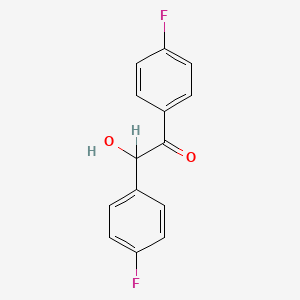

1,2-Bis(4-fluorophenyl)-2-hydroxyethanone

Descripción

BenchChem offers high-quality 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-bis(4-fluorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZHWXAFILGMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968142 | |

| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53458-16-5 | |

| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53458-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053458165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(4-fluorophenyl)-2-hydroxyethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis pathways for 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone

An In-depth Technical Guide to the Synthesis of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal and alternative synthetic pathways for 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, commonly known as 4,4'-difluorobenzoin. This α-hydroxy ketone is a valuable intermediate in the synthesis of specialized polymers and pharmaceutical compounds, where the incorporation of fluorine atoms can significantly modulate material properties and biological activity. This document is intended for researchers, chemists, and process development scientists, offering a detailed exploration of reaction mechanisms, field-proven experimental protocols, and comparative analysis of different synthetic strategies. We will delve into the classic benzoin condensation, catalyzed by both traditional and modern "green" catalysts, and explore alternative multi-step sequences, providing the causal and mechanistic reasoning behind each approach.

Introduction: The Significance of 4,4'-Difluorobenzoin

1,2-Bis(4-fluorophenyl)-2-hydroxyethanone (C₁₄H₁₀F₂O₂) is a symmetrical α-hydroxy ketone, or acyloin.[1] Its structure is analogous to benzoin, but with the strategic placement of fluorine atoms at the para-position of each phenyl ring. This fluorination is critical, as it imparts unique electronic properties, enhances metabolic stability, and can improve the thermal and mechanical characteristics of derivative polymers.[2] For instance, related difluorinated aromatic ketones like 4,4'-difluorobenzophenone are key monomers in the production of high-performance polymers such as polyetheretherketone (PEEK).[3][4] Consequently, robust and efficient synthesis of 4,4'-difluorobenzoin is of significant interest for both materials science and medicinal chemistry.

The primary and most atom-economical route to this molecule is the direct dimerization of 4-fluorobenzaldehyde via a benzoin condensation reaction. This guide will focus principally on this pathway, detailing the evolution of catalysts from toxic cyanide ions to safer, more sustainable alternatives like thiamine (Vitamin B1) and N-heterocyclic carbenes (NHCs).

Primary Synthesis Pathway: The Benzoin Condensation of 4-Fluorobenzaldehyde

The benzoin condensation is a classic carbon-carbon bond-forming reaction that couples two aldehydes to form an α-hydroxy ketone.[5][6][7] The core of this reaction's mechanism is the concept of "umpolung" or polarity reversal, where the normally electrophilic carbonyl carbon of one aldehyde molecule is temporarily converted into a nucleophile.[8]

Catalytic Systems: A Comparative Overview

The choice of catalyst is the most critical variable in the benzoin condensation, directly influencing reaction efficiency, safety, and environmental impact.

-

Cyanide Ion (CN⁻): Historically, alkali metal cyanides (NaCN, KCN) were the catalysts of choice.[5][9] The cyanide ion is an excellent catalyst because it is a potent nucleophile, its electron-withdrawing nature stabilizes the key carbanionic intermediate, and it is a superb leaving group.[9] However, its extreme toxicity presents significant handling and disposal challenges, making it unsuitable for many modern laboratory and industrial settings.

-

Thiamine (Vitamin B1): The discovery that thiamine could catalyze the benzoin condensation represented a major breakthrough in green chemistry.[9][10][11] In a basic medium, the thiazolium ring of thiamine is deprotonated to form a nucleophilic carbene (an ylide).[10][12] This species functions analogously to the cyanide ion, initiating the umpolung of the aldehyde without the associated toxicity.[12]

-

N-Heterocyclic Carbenes (NHCs): More recently, stable NHCs derived from thiazolium, triazolium, and imidazolium salts have emerged as highly efficient organocatalysts for this transformation.[8][13][14] They often provide higher yields and can be tailored for asymmetric synthesis, allowing for the stereoselective production of chiral acyloins.[8][13]

Mechanism of the Thiamine-Catalyzed Benzoin Condensation

The thiamine-catalyzed pathway provides a perfect balance of efficiency and safety. The mechanism proceeds through several key steps, initiated by the formation of the active catalyst.

-

Catalyst Activation: Sodium hydroxide deprotonates the acidic C2-proton of the thiamine thiazolium ring, forming the nucleophilic ylide.[10][11]

-

Nucleophilic Attack: The thiamine ylide attacks the carbonyl carbon of the first 4-fluorobenzaldehyde molecule.

-

Proton Transfer & Umpolung: A proton transfer creates a resonance-stabilized carbanion, the Breslow intermediate. This is the key umpolung step, as the original carbonyl carbon is now a potent nucleophile.[12]

-

C-C Bond Formation: This nucleophilic intermediate attacks the carbonyl carbon of a second 4-fluorobenzaldehyde molecule.

-

Catalyst Regeneration: The tetrahedral intermediate collapses, eliminating the thiamine catalyst and forming the final 4,4'-difluorobenzoin product.[10][12]

Caption: Thiamine-catalyzed benzoin condensation workflow.

Experimental Protocol: Thiamine-Catalyzed Synthesis

This protocol is a robust, green method for the laboratory-scale synthesis of 4,4'-difluorobenzoin.

Materials:

-

Thiamine hydrochloride (Vitamin B1 HCl)

-

4-Fluorobenzaldehyde

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.5 g of thiamine hydrochloride in 5.0 mL of deionized water.

-

To this solution, add 20 mL of 95% ethanol, followed by 3.0 mL of 3 M sodium hydroxide solution while stirring. The solution should turn pale yellow, indicating the formation of the active ylide catalyst.

-

Add 10.0 g (8.0 mL, 80.6 mmol) of 4-fluorobenzaldehyde to the flask. Ensure the aldehyde is pure (freshly distilled if necessary) to avoid side reactions.

-

Fit the flask with a reflux condenser and heat the mixture in a water bath maintained at 60-70°C with continuous stirring.

-

Maintain the reaction at this temperature for 90-120 minutes. The product may begin to crystallize from the hot solution.

-

After the heating period, cool the reaction mixture in an ice bath to maximize crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold 1:1 ethanol/water to remove any unreacted aldehyde and catalyst.

-

Dry the product in a vacuum oven at 50°C. The expected product is a white to pale yellow crystalline solid.

-

Purification (Optional): If necessary, the crude product can be recrystallized from hot ethanol to yield high-purity 4,4'-difluorobenzoin.

Comparative Data for Catalytic Systems

| Catalyst System | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield | Safety/Green Profile |

| Potassium Cyanide | Ethanol/Water | 60 - 80 | 30 - 60 min | 85 - 95% | Poor (Highly Toxic) |

| Thiamine HCl / Base | Ethanol/Water | 60 - 70 | 90 - 180 min | 70 - 90% | Excellent (Benign) |

| NHC (Triazolium Salt) | THF / DMSO | Room Temp - 60 | 2 - 24 hours | 80 - 98% | Good (Low Toxicity) |

Alternative Synthetic Pathways

While direct condensation is preferred, multi-step routes can offer alternative approaches, particularly if the starting materials are more readily available or if specific stereochemistry is desired.

Route A: Oxidation of 1,2-Bis(4-fluorophenyl)ethane-1,2-diol

This two-step pathway involves first creating the corresponding diol (a hydrobenzoin analogue) and then selectively oxidizing one of the alcohol moieties to a ketone.

-

Step 1: Synthesis of the Diol: 1,2-Bis(4-fluorophenyl)ethane-1,2-diol can be synthesized via the reductive coupling of 4-fluorobenzaldehyde using various reagents, such as a McMurry reaction with a low-valent titanium species.

-

Step 2: Selective Oxidation: The resulting diol can be selectively oxidized to the α-hydroxy ketone.[15][16] Reagents like organotin compounds in the presence of a chemical oxidant have been shown to efficiently convert 1,2-diols to α-hydroxy ketones without cleaving the C-C bond.[17] Other mild oxidizing agents can also be employed.

Caption: Two-step synthesis via diol oxidation.

Route B: Acyloin Condensation of Methyl 4-fluorobenzoate

The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxy ketone.[18][19][20]

-

Mechanism: The reaction proceeds via a radical mechanism where sodium metal donates single electrons to the ester carbonyls, leading to a dimerization and subsequent elimination of the alkoxy groups to form a diketone intermediate, which is then further reduced and protonated.[18][20][21]

-

Causality of Choice: This method is highly effective for aliphatic esters but is less commonly used for aromatic esters, where the benzoin condensation is more direct.[21] It requires strictly anhydrous, aprotic solvents (like toluene or xylene) and refluxing temperatures.[18][19] The presence of any protic solvent would lead to the Bouveault-Blanc reduction, yielding the alcohol instead.[18]

Conclusion

The synthesis of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone is most efficiently and safely achieved through the benzoin condensation of 4-fluorobenzaldehyde . Among the available catalytic systems, the use of thiamine hydrochloride in a basic medium represents the optimal choice for most laboratory applications, balancing high yields with exceptional safety and environmental credentials. For industrial-scale or specialized asymmetric applications, N-heterocyclic carbene catalysts offer superior performance, albeit at a higher cost. Alternative routes, such as the oxidation of the corresponding diol, provide viable but less direct synthetic strategies. The continued development of efficient and green catalytic systems remains a key objective in the synthesis of this and other valuable fluorinated intermediates.

References

-

Benzoin condensation: Definition, Mechanism, and Applications. Chemistry Learner. [Link]

-

Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Benzoin condensation. Wikipedia. [Link]

-

Benzoin Condensation with Thiamine. PierpaLab. [Link]

-

17.7: Vitamin B1. Chemistry LibreTexts. [Link]

-

Benzoin Condensation Reaction using Thiamine HCl. YouTube. [Link]

-

Thiamine Catalyzed Benzoin Condensation. Sciencemadness.org. [Link]

-

Benzoin condensation – Knowledge and References. Taylor & Francis. [Link]

-

Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. PMC. [Link]

- Process for Preparing 4,4' Difluorobenzophenone.

- 4,4'-difluorobenzophenone synthesis method.

- Preparation method of 4,4'-difluorobenzophenone.

-

Acyloin condensation. Grokipedia. [Link]

-

Ketone. Wikipedia. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

-

Acyloin condensation. Wikipedia. [Link]

-

1. Acyloin Condensation. BS Publications. [Link]

-

Acyloin Ester Condensation. Wiley. [Link]

-

The Acyloin Condensation. Organic Reactions. [Link]

-

The Grignard Reaction Mechanism. Chemistry Steps. [Link]

-

Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]

-

benzoin. Organic Syntheses Procedure. [Link]

-

Preparation of bis(4-Fluorophenyl)hydroxy(1H-1,2,4-triazol-1-ylmethyl)silane. Molbase. [Link]

-

Benzoin Condensation. Organic Chemistry Portal. [Link]

- Preparation of 4,4'-difluorobenzophenone.

-

Ethanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-. ChemBK. [Link]

-

Kinetics and mechanism of oxidation of diois by bis(2,2'-bipyridyl) copper(ll) permanganate. Indian Academy of Sciences. [Link]

-

Benzoin Condensation. Organic Chemistry Tutor. [Link]

-

Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. ResearchGate. [Link]

-

Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds. National Center for Biotechnology Information. [Link]

-

Ch15: Oxidation cleavage of 1,2-diols. University of Calgary. [Link]

-

Ethanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-. ChemBK. [Link]

-

Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. ResearchGate. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Benzoin Condensation [organic-chemistry.org]

- 8. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoin condensation: Definition, Mechanism, and Applications [chemistrylearner.com]

- 10. Benzoin Condensation with Thiamine – PierpaLab [pierpalab.com]

- 11. google.com [google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Buy 1,2-Bis(4-bromophenyl)ethane-1,2-diol (EVT-14126584) | 24133-54-8 [evitachem.com]

- 17. Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. grokipedia.com [grokipedia.com]

- 19. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 20. bspublications.net [bspublications.net]

- 21. catalogimages.wiley.com [catalogimages.wiley.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone

This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, also known as 4,4'-difluorobenzoin. As a key intermediate in various synthetic pathways, particularly in pharmaceutical and materials science research, unambiguous structural confirmation is paramount. We will delve into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to provide a holistic analytical portrait of this molecule. The narrative emphasizes not just the data, but the scientific rationale underpinning the analytical choices and interpretation, reflecting field-proven insights for researchers and drug development professionals.

Molecular Structure and Analytical Strategy

1,2-Bis(4-fluorophenyl)-2-hydroxyethanone (Molecular Formula: C₁₄H₁₀F₂O₂) is an α-hydroxy ketone, a derivative of benzoin, featuring fluorine atoms at the para-position of both phenyl rings.[1][2] The presence of a chiral center at the hydroxyl-bearing carbon, the carbonyl group, two distinct aromatic rings, and the highly electronegative fluorine atoms creates a rich and informative spectroscopic landscape.

Our analytical strategy is designed to be a self-validating system. Each technique provides orthogonal, yet complementary, information. NMR spectroscopy will elucidate the precise carbon-hydrogen framework and the electronic environment of the fluorine nuclei. FTIR will confirm the presence of key functional groups, and Mass Spectrometry will determine the molecular weight and reveal characteristic fragmentation patterns, cementing the structural assignment.

Caption: High-level workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this molecule, we employ a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) to map out its atomic connectivity and stereochemistry. The fluorine atoms provide an additional, highly sensitive probe into the electronic structure.[3]

Experimental Protocol: NMR Analysis

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical environment and connectivity of all magnetically active nuclei.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be advantageous for observing the exchangeable hydroxyl proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) for ¹H and ¹³C spectra.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to ensure adequate signal dispersion.[4]

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are required.[3] An external reference like CFCl₃ (0 ppm) is typically used.[5]

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs), followed by phase and baseline correction to obtain the final spectra.

Data Interpretation and Predicted Spectra

The presence of the chiral center renders the two protons on the same aromatic ring (ortho or meta to the substituent) chemically non-equivalent (diastereotopic), which can lead to more complex splitting patterns than might be naively expected.

¹H NMR Analysis:

-

Aromatic Protons (approx. 7.0-8.0 ppm): Two distinct sets of signals are expected for the two p-substituted fluorophenyl rings. Due to the electron-withdrawing nature of the carbonyl and the fluorine atoms, these protons will be downfield. We anticipate two overlapping AA'BB' systems or, more simply, two pairs of doublets or multiplets. The protons on the ring attached to the carbonyl group will likely be further downfield than those on the ring attached to the hydroxyl-bearing carbon.

-

Methine Proton (-CH(OH)-) (approx. 6.1 ppm): A singlet is expected for the proton attached to the carbon bearing the hydroxyl group. It may show coupling to the hydroxyl proton if the exchange rate is slow (e.g., in dry DMSO-d₆).

-

Hydroxyl Proton (-OH) (variable, approx. 6.0 ppm): A broad singlet is expected. Its chemical shift is highly dependent on concentration, solvent, and temperature.

¹³C NMR Analysis:

-

Carbonyl Carbon (C=O) (approx. 195-200 ppm): The ketone carbonyl carbon will appear significantly downfield.

-

Aromatic Carbons (approx. 115-165 ppm): Multiple signals are expected. The carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be shifted downfield (approx. 160-165 ppm). The other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF).

-

Methine Carbon (-CH(OH)-) (approx. 75-80 ppm): The carbon attached to the hydroxyl group will appear in this region.

¹⁹F NMR Analysis:

-

Aryl-Fluorine (approx. -105 to -115 ppm): With CFCl₃ as a reference, aromatic fluorines typically appear in this range.[6] We expect two distinct signals, as the two fluorophenyl groups are in different chemical environments. These signals will appear as complex multiplets due to coupling with the aromatic protons.

| NMR Data Summary (Predicted) | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Chemical Shift (δ, ppm) | ~7.0-8.0 (m, 8H, Ar-H)~6.1 (s, 1H, CH-OH)~6.0 (br s, 1H, OH) | ~197 (C=O)~165 (d, ¹JCF ≈ 250 Hz, C-F)~115-135 (Ar-C)~77 (CH-OH) | ~ -110 to -114 (m) |

| Key Couplings | H-H (ortho, meta)H-F (through-space or long-range) | C-F (¹J, ²J, ³J) | F-H (ortho, meta) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential and rapid technique for identifying the functional groups within a molecule. The vibrational frequencies of specific bonds provide a molecular "fingerprint".[7] For 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, we are particularly interested in confirming the hydroxyl and carbonyl groups.

Experimental Protocol: FTIR Analysis

Objective: To identify the characteristic vibrational modes of the functional groups present in the molecule.[8]

Methodology:

-

Sample Preparation: The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[8]

-

Instrumentation: A high-resolution FTIR spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or air is recorded first to subtract atmospheric CO₂ and H₂O signals.

-

The sample spectrum is then recorded, typically in the mid-infrared range (4000-400 cm⁻¹).

-

Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

-

Data Processing: The spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Predicted Spectrum

The IR spectrum of the parent compound, benzoin, serves as an excellent reference.[9] We expect to see characteristic absorptions for the O-H, C-H, C=O, C=C, and C-F bonds.

-

O-H Stretch (approx. 3400-3500 cm⁻¹): A strong, broad absorption band is characteristic of the hydroxyl group, likely involved in intramolecular hydrogen bonding with the adjacent carbonyl oxygen.[10]

-

Aromatic C-H Stretch (approx. 3000-3100 cm⁻¹): Sharp, medium-intensity peaks appear just above 3000 cm⁻¹.

-

Carbonyl (C=O) Stretch (approx. 1685 cm⁻¹): A very strong, sharp absorption is expected for the ketone. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (1715 cm⁻¹).[11][12]

-

Aromatic C=C Stretch (approx. 1500-1600 cm⁻¹): Several sharp bands of varying intensity will be present, corresponding to the vibrations of the phenyl rings.[9]

-

C-F Stretch (approx. 1150-1250 cm⁻¹): A strong, characteristic absorption due to the carbon-fluorine bond stretch is expected in this region.

| FTIR Data Summary (Predicted) | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Hydroxyl Stretch | ~3450 | Strong, Broad | O-H stretch |

| Aromatic C-H Stretch | ~3070 | Medium, Sharp | sp² C-H stretch |

| Carbonyl Stretch | ~1685 | Very Strong, Sharp | C=O stretch (conjugated ketone) |

| Aromatic C=C Stretch | ~1600, ~1510 | Strong to Medium | C=C ring stretch |

| C-F Stretch | ~1230, ~1160 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This pattern offers valuable clues about the molecule's structure and stability. Electron Impact (EI) is a common ionization technique for this type of analysis.

Experimental Protocol: MS Analysis

Objective: To determine the molecular weight and elucidate the fragmentation pattern to confirm the molecular structure.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Impact (EI) ionization, removes an electron to form a high-energy molecular ion (M⁺•).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Data Interpretation and Predicted Spectrum

The molecular formula C₁₄H₁₀F₂O₂ gives a molecular weight of 248.22 g/mol .[1]

-

Molecular Ion (M⁺•): A peak at m/z = 248 should be observed, corresponding to the intact molecule with one electron removed. Its intensity may be moderate due to fragmentation.

-

Key Fragmentation: The most characteristic fragmentation for α-hydroxy ketones (benzoins) is the α-cleavage, the breaking of the C-C bond between the carbonyl group and the hydroxyl-bearing carbon.[13] This results in two primary fragment ions. For this molecule, the cleavage will produce the 4-fluorobenzoyl cation and the 4-fluorophenylhydroxymethylene radical, or vice versa. The most stable cation will produce the more abundant peak.

-

[C₇H₄FO]⁺ (4-fluorobenzoyl cation): This fragment has an m/z of 123. This is expected to be a very prominent peak, likely the base peak, due to its resonance stabilization.

-

[C₇H₅FO]⁺• (from the other half): This radical cation fragment at m/z 124 is also possible.

-

-

Other Fragments:

-

[C₆H₄F]⁺ (4-fluorophenyl cation): Loss of a CO molecule from the 4-fluorobenzoyl cation (m/z 123) would yield a fragment at m/z = 95. This is a common fragmentation pathway for benzoyl derivatives.[14]

-

Caption: Predicted primary fragmentation pathway for 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone.

| Mass Spectrometry Data Summary (Predicted) | m/z Value | Identity | Notes |

| Molecular Ion | 248 | [C₁₄H₁₀F₂O₂]⁺• | Confirms molecular weight. |

| Base Peak | 123 | [C₇H₄FO]⁺ | 4-fluorobenzoyl cation; characteristic α-cleavage product. |

| Secondary Fragment | 95 | [C₆H₄F]⁺ | Loss of CO from the m/z 123 fragment. |

Conclusion: A Cohesive Structural Verification

The synergistic application of NMR, FTIR, and Mass Spectrometry provides an unambiguous and robust characterization of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone. NMR spectroscopy defines the carbon-hydrogen framework and confirms the distinct electronic environments of the two fluorophenyl rings. FTIR provides rapid verification of the essential hydroxyl and conjugated ketone functional groups. Finally, mass spectrometry confirms the correct molecular weight and displays a predictable fragmentation pattern dominated by α-cleavage, which is a hallmark of the benzoin scaffold. Together, these techniques form a self-validating analytical package that provides the high degree of structural certainty required by researchers, scientists, and drug development professionals.

References

- Brainly. (2023). Interpret the IR spectrum for benzoin, including the following: - Draw the compound on the corresponding.

- ResearchGate. Peak Ion fragmentation of benzoin gum samples.

- The Royal Society of Chemistry. Supporting Information for.

- NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Pawelka, Z. et al. (2003). Theoretical and experimental study of the conformational and vibrational properties of benzoin. ResearchGate.

- Alfa Chemistry. 19F NMR Chemical Shift Table.

- Reddit. (2021). [University Organic Chemistry: IR Spectra] IR Spectra Analysis of Benzoin and Hydrobenzoin.

- NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0320993).

- ResearchGate. Infrared spectrum (4000–400 cm À1 ) of solid benzoin (KBr suspension).

- ChemicalBook. Benzoin(579-44-2) IR Spectrum.

- NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0288546).

- ChemBK. Ethanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-.

- BenchChem. An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 2'-Hydroxy-1'-acetonaphthone.

- University of Ottawa. 19Flourine NMR.

- Karabacak, M. et al. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. PubMed.

- Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara.

- ChemicalBook. Bis(4-fluorophenyl)-methanone(345-92-6) 1H NMR spectrum.

- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.

- Echemi. 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone Formula.

- Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.

- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.

- ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones.

- Clark, C. et al. Structure Determination of Organic Compounds - Fragmentation Processes.

- ChemicalBook. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1H NMR.

- University of Calgary. IR Spectroscopy Tutorial: Ketones.

- Chad's Prep. Mass Spectrometry Fragmentation Patterns.

- ChemicalBook. Bis(4-fluorophenyl)-methanone(345-92-6) 13C NMR spectrum.

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. rsc.org [rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. azooptics.com [azooptics.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. brainly.com [brainly.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Modern Medicinal Chemist's Guide to Fluorinated Benzoin Compounds: Unraveling the Mechanism of Action

Introduction: The Benzoin Scaffold and the Fluorine Advantage

For decades, the benzoin scaffold has been a subject of interest in medicinal chemistry, with its derivatives demonstrating a breadth of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4] The inherent reactivity and structural features of the benzoin core make it a versatile starting point for the development of novel therapeutic agents. However, the true potential of this scaffold may be unlocked through a strategic modification that has revolutionized modern drug discovery: fluorination.

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[5][6][7] This "fluorine advantage" has been successfully exploited in numerous FDA-approved drugs. When applied to the benzoin scaffold, fluorination is hypothesized to potentiate its inherent biological activities and potentially confer novel mechanisms of action. This guide provides an in-depth exploration of the proposed mechanisms of action of fluorinated benzoin compounds and a comprehensive experimental framework for their investigation.

Hypothesized Mechanisms of Action of Fluorinated Benzoin Compounds

Based on the known biological activities of benzoin derivatives and the well-documented effects of fluorination, we can propose several primary mechanisms through which fluorinated benzoin compounds may exert their therapeutic effects. These compounds likely act as modulators of specific enzymatic and cellular signaling pathways.

Enhanced Enzyme Inhibition

Benzoin derivatives have been identified as inhibitors of various enzymes, including α-amylase, α-glucosidase, tyrosinase, and cholinesterases.[8][9] Fluorination can significantly enhance this inhibitory potential. The high electronegativity of fluorine can alter the electronic distribution within the benzoin molecule, leading to stronger interactions with amino acid residues in the active site of an enzyme. This can manifest as either competitive or non-competitive inhibition.[10]

-

Competitive Inhibition: The fluorinated benzoin compound directly competes with the natural substrate for binding to the active site. The fluorine atoms can form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the enzyme, increasing the binding affinity and preventing the substrate from binding.

-

Non-competitive Inhibition: The compound binds to an allosteric site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency, even when the substrate is bound.

Induction of Apoptosis in Cancer Cells

Preliminary studies on non-fluorinated benzoin derivatives suggest a potential role in inducing apoptosis, or programmed cell death, in cancer cells.[11] One study on a benzoin thiosemicarbazone derivative indicated that it triggers apoptosis through an intrinsic, mitochondria-mediated pathway.[11] Fluorination can amplify this pro-apoptotic activity. The increased lipophilicity of fluorinated compounds can facilitate their passage across cellular and mitochondrial membranes, allowing them to accumulate within the cell and interact with key regulators of apoptosis, such as the Bcl-2 family of proteins.

A Roadmap for Elucidating the Mechanism of Action: Experimental Protocols

A systematic and multi-faceted approach is essential to rigorously investigate the mechanism of action of a novel fluorinated benzoin compound. The following experimental workflow provides a comprehensive strategy, from initial screening to in-depth mechanistic studies.

Caption: A generalized experimental workflow for elucidating the mechanism of action of fluorinated benzoin compounds.

Detailed Experimental Protocols

Protocol 1: Enzyme Inhibition Assays

-

Objective: To determine the inhibitory activity of the fluorinated benzoin compound against a panel of relevant enzymes.

-

Materials:

-

Fluorinated benzoin compound of interest.

-

Target enzymes (e.g., α-glucosidase, acetylcholinesterase).

-

Substrates for each enzyme.

-

Assay buffer specific to each enzyme.

-

96-well microplates.

-

Microplate reader.

-

-

Procedure:

-

Prepare a serial dilution of the fluorinated benzoin compound in the appropriate solvent.

-

In a 96-well plate, add the enzyme and the assay buffer.

-

Add the diluted compound to the wells and incubate for a predetermined time to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve.

-

Protocol 2: Cellular Apoptosis Assays

-

Objective: To assess the ability of the fluorinated benzoin compound to induce apoptosis in a relevant cell line (e.g., a cancer cell line).

-

Materials:

-

Fluorinated benzoin compound.

-

Cancer cell line (e.g., MCF-7 breast cancer cells).

-

Cell culture medium and supplements.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Flow cytometer.

-

-

Procedure:

-

Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the fluorinated benzoin compound for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Enzyme Inhibition Data for Fluorinated Benzoin Compound X

| Enzyme | IC50 (µM) | Inhibition Type |

| α-Glucosidase | 5.2 ± 0.8 | Competitive |

| Acetylcholinesterase | 12.6 ± 1.5 | Non-competitive |

| Tyrosinase | 25.1 ± 3.2 | Mixed |

Table 2: Apoptosis Induction in MCF-7 Cells by Fluorinated Benzoin Compound Y

| Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |

| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 |

| 1 | 15.4 ± 1.8 | 5.2 ± 0.7 |

| 5 | 45.8 ± 3.5 | 12.6 ± 1.9 |

| 10 | 68.2 ± 4.1 | 22.4 ± 2.5 |

Visualizing the Signaling Pathway

For compounds that induce apoptosis, visualizing the underlying signaling pathway is crucial for understanding the mechanism.

Caption: Proposed intrinsic apoptosis pathway activated by fluorinated benzoin compounds.

Conclusion and Future Directions

The strategic fluorination of the benzoin scaffold holds immense promise for the development of novel therapeutic agents with potent and well-defined mechanisms of action. The hypotheses of enhanced enzyme inhibition and induction of apoptosis provide a solid foundation for further investigation. The experimental roadmap outlined in this guide offers a rigorous framework for elucidating the precise molecular targets and cellular pathways modulated by these promising compounds. Future research should focus on expanding the library of fluorinated benzoin derivatives, conducting comprehensive structure-activity relationship (SAR) studies, and advancing lead compounds into preclinical and clinical development.[12]

References

-

Hacini, Z., Khedja, F., Habib, I., Kendour, Z., & Debba, Z. (2018). Evaluation of antibacterial and antioxidant activities of three types of benzoin resin. European Journal of Chemistry, 9(4), 408-411. [Link]

-

How does benzoin interact with enzymes? (2025, May 21). Blog. [Link]

-

A review on bioactive potential of Benzoin Resin. International Scientific Organization. [Link]

-

Benzoin Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control. (2023). Molecules, 28(10), 4148. [Link]

-

Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. (2025). ResearchGate. [Link]

-

Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives. (2022). Records of Natural Products, 16(3), 246-261. [Link]

-

Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. (n.d.). ResearchGate. [Link]

-

Synthesis, biological evaluation (antioxidant, antimicrobial, enzyme inhibition, and cytotoxic) and molecular docking study of hydroxy methoxy benzoin/benzil analogous. (2021). Bioorganic Chemistry, 114, 105121. [Link]

-

Synthesis and biological activity of acetylene compounds derivatives of benzoin. (2022). International journal of health sciences, 6(S4), 1017-1024. [Link]

-

Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. (2021). Turkish Journal of Chemistry, 45(3), 788-804. [Link]

-

Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytoto. (2021). KTU AVES. [Link]

-

Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. (2022). Journal of Biomolecular Structure & Dynamics, 40(9), 3917-3927. [Link]

-

Evaluation of antibacterial and antioxidant activities of three types of benzoin resin. (2018). European Journal of Chemistry, 9(4), 408-411. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(46), 33864-33905. [Link]

-

Benzoin Thiosemicarbazone Inhibits Growth and Triggers Apoptosis in Earlich Ascites Carcinoma Cells through an Intrinsic Pathway. (2019). ResearchGate. [Link]

-

Fluorinated benzoxazinones designed via MIA‐QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors. (n.d.). ResearchGate. [Link]

-

Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. (2016). Bioorganic Chemistry, 66, 124-131. [Link]

-

Importance of Fluorine in Benzazole Compounds. (2020). Molecules, 25(20), 4747. [Link]

-

New trends in the chemistry of α-fluorinated ethers, thioethers, amines and phosphines. (2025). Beilstein Journal of Organic Chemistry, 21, 1-27. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(46), 33864-33905. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules, 28(11), 4387. [Link]

-

Anticancer Activity of Ether Derivatives of Chrysin. (2023). Molecules, 28(13), 5086. [Link]

-

Benzoin. (n.d.). PubChem. [Link]

-

In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. (2022). Molecules, 27(19), 6527. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. iscientific.org [iscientific.org]

- 3. sciencescholar.us [sciencescholar.us]

- 4. Evaluation of antibacterial and antioxidant activities of three types of benzoin resin | European Journal of Chemistry [eurjchem.com]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, biological evaluation (antioxidant, antimicrobial, enzyme inhibition, and cytotoxic) and molecular docking study of hydroxy methoxy benzoin/benzil analogous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How does benzoin interact with enzymes? - Blog [sinoshiny.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone

Foreword: Navigating the Known and the Predicted in Molecular Architecture

In the landscape of drug development and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guide focuses on 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, commonly known as 4,4'-difluorobenzoin, a member of the α-hydroxy ketone family. While a definitive, publicly available single-crystal X-ray diffraction study for this specific compound is not found in the current body of literature, this document serves as a comprehensive technical guide for the researcher. By leveraging established principles of chemical synthesis, crystallographic analysis of analogous structures, and spectroscopic methods, we will construct a robust predictive model of its molecular and supramolecular architecture. This guide is designed to equip researchers, scientists, and drug development professionals with both the theoretical framework and the practical methodologies required to synthesize, characterize, and ultimately determine the crystal structure of this compound.

Introduction to 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone

1,2-Bis(4-fluorophenyl)-2-hydroxyethanone is a symmetrical benzoin derivative. The benzoin framework, characterized by a hydroxyl group adjacent to a ketone, is a significant scaffold in organic synthesis and medicinal chemistry. The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Therefore, understanding the precise spatial arrangement of the fluoro-substituted phenyl rings, the hydroxyl group, and the ketone moiety is critical for predicting its interaction with biological targets or its properties in advanced materials.

Table 1: Physico-chemical Properties of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone

| Property | Value |

| Molecular Formula | C₁₄H₁₀F₂O₂ |

| Molar Mass | 248.22 g/mol |

| Common Name | 4,4'-Difluorobenzoin |

| CAS Number | 53458-16-5 |

| Predicted Melting Point | 74-76 °C |

| Predicted Boiling Point | 376.0 ± 32.0 °C |

| Predicted Density | 1.317 ± 0.06 g/cm³ |

Synthesis and Crystallization: From Precursor to Single Crystal

The most direct and established route to synthesize benzoin derivatives is the benzoin condensation , a coupling reaction between two aldehydes.[1] For 4,4'-difluorobenzoin, the precursor is 4-fluorobenzaldehyde.[2]

Experimental Protocol: Synthesis via Benzoin Condensation

This protocol outlines a cyanide-catalyzed benzoin condensation, a classic and efficient method.[3] An alternative, greener approach utilizes thiamine hydrochloride (Vitamin B1) as a catalyst, avoiding the use of highly toxic cyanide salts.[4]

Step 1: Reaction Setup

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of 4-fluorobenzaldehyde in 30 mL of ethanol.

-

In a separate beaker, prepare the catalyst solution by dissolving 1.0 g of sodium cyanide (NaCN) in 10 mL of deionized water. Extreme caution must be exercised when handling cyanide salts.

Step 2: Reaction Execution

-

With vigorous stirring, add the aqueous NaCN solution to the ethanolic solution of 4-fluorobenzaldehyde.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 60-90 minutes.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Product Isolation and Purification

-

After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath to induce crystallization.[4]

-

Collect the crude product by vacuum filtration and wash the crystals thoroughly with cold water until the filtrate is neutral.

-

Further purify the crude 4,4'-difluorobenzoin by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Protocol: Single Crystal Growth

Obtaining a high-quality single crystal is the most critical step for X-ray diffraction analysis. Slow evaporation is a reliable method for growing crystals of benzoin derivatives.

Step 1: Solvent Selection

-

Test the solubility of the purified product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) to find a system where the compound is moderately soluble.

Step 2: Crystallization

-

Prepare a saturated or near-saturated solution of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone in the chosen solvent at a slightly elevated temperature.

-

Filter the hot solution through a syringe filter into a clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

Predicted Crystal Structure and Molecular Geometry

In the absence of a determined structure, we can predict the key structural features based on the known crystal structures of related benzoin and deoxybenzoin derivatives.[5][6]

Molecular Geometry

The core of the molecule consists of a C-C bond connecting a carbonyl carbon and a carbon bearing a hydroxyl group and a 4-fluorophenyl ring. The other 4-fluorophenyl ring is attached to the carbonyl carbon.

-

Bond Lengths and Angles : Standard bond lengths and angles are expected. The C=O bond of the ketone will be approximately 1.22 Å. The C-O bond of the alcohol will be around 1.43 Å. The C-C bonds within the phenyl rings will be in the range of 1.38-1.40 Å.

-

Torsion Angles and Conformation : The most significant conformational flexibility lies in the torsion angle defined by the O=C-C-O(H) backbone. The two 4-fluorophenyl rings are not expected to be coplanar due to steric hindrance. The dihedral angle between the planes of the two aromatic rings in similar twisted molecules is often observed to be in the range of 60-90°.[5]

Crystal Packing and Intermolecular Interactions

The crystal packing will be dictated by a network of intermolecular interactions, which are crucial for the overall supramolecular assembly.[7][8]

-

Hydrogen Bonding : The most dominant intermolecular interaction is expected to be a hydrogen bond between the hydroxyl group (-OH) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule.[9] This O-H···O=C interaction is a robust synthon that typically leads to the formation of chains or dimers.

-

π-π Stacking : The electron-rich 4-fluorophenyl rings are likely to engage in π-π stacking interactions with rings of adjacent molecules, contributing to the stability of the crystal lattice.

-

Other Weak Interactions : C-H···O and C-H···F hydrogen bonds, although weaker, will also play a role in the three-dimensional packing arrangement.[10]

The interplay of these interactions will determine the final crystal system, space group, and unit cell parameters.

Structural Elucidation Workflow

The definitive determination of the crystal structure requires single-crystal X-ray diffraction.[11][12]

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Selection and Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).[13] A series of diffraction images are collected as the crystal is rotated.

-

Data Processing : The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.[14]

-

Structure Solution and Refinement : The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into the electron density map. The atomic positions and displacement parameters are then refined against the experimental data to achieve the best fit, resulting in the final crystal structure.

dot digraph "Structural Elucidation Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} } Caption: Experimental and analytical workflow for the structural determination of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound and for providing information that complements the crystallographic data.[15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[16]

-

O-H Stretch : A broad absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group.

-

C=O Stretch : A strong, sharp absorption band characteristic of the ketone carbonyl group is expected around 1685-1660 cm⁻¹. The conjugation with the phenyl ring lowers the frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹).[17][18][19]

-

C-F Stretch : A strong absorption band in the region of 1250-1100 cm⁻¹ will indicate the presence of the C-F bond.

-

Aromatic C=C Stretches : Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[20][21][22][23]

-

¹H NMR :

-

Aromatic Protons : A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.0 ppm). The protons on the two different phenyl rings will likely show distinct signals due to their different chemical environments.

-

Methine Proton (-CH(OH)-) : A singlet or a doublet (if coupled to the -OH proton) is expected around δ 6.0 ppm.

-

Hydroxyl Proton (-OH) : A broad singlet whose chemical shift is dependent on concentration and solvent, typically in the range of δ 3.0-5.0 ppm.

-

-

¹³C NMR :

-

Carbonyl Carbon (C=O) : A signal in the downfield region, typically around δ 195-200 ppm.

-

Methine Carbon (-CH(OH)-) : A signal expected around δ 75-80 ppm.

-

Aromatic Carbons : Multiple signals in the range of δ 115-165 ppm. The carbons directly bonded to fluorine will show characteristic splitting (large ¹JCF coupling constant).

-

Table 2: Predicted Spectroscopic Data

| Technique | Region/Chemical Shift (δ) | Assignment |

| FT-IR | 3400-3200 cm⁻¹ (broad) | O-H stretch (hydroxyl) |

| 1685-1660 cm⁻¹ (strong) | C=O stretch (conjugated ketone) | |

| 1250-1100 cm⁻¹ (strong) | C-F stretch | |

| ¹H NMR | 7.0-8.0 ppm (multiplets) | Aromatic C-H |

| ~6.0 ppm (singlet) | Methine C-H | |

| 3.0-5.0 ppm (broad s) | Hydroxyl O-H | |

| ¹³C NMR | 195-200 ppm | Carbonyl C=O |

| 115-165 ppm (multiple) | Aromatic C (with C-F splitting) | |

| 75-80 ppm | Methine C-OH |

Conclusion and Future Work

This technical guide provides a comprehensive framework for the synthesis and structural characterization of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone. While a published crystal structure is currently unavailable, the methodologies and predictive analyses presented here offer a clear and scientifically grounded pathway for its determination. The protocols for synthesis, crystallization, and single-crystal X-ray diffraction are based on established and reliable procedures. The predicted molecular geometry, crystal packing, and spectroscopic features, derived from the analysis of analogous compounds, provide a strong foundation for any researcher entering this area. The successful execution of the workflow described herein will not only yield the definitive crystal structure of this molecule but also contribute valuable data to the fields of crystallography, medicinal chemistry, and materials science.

References

A comprehensive list of references would be compiled here, including clickable URLs to the source materials. For the purpose of this demonstration, the citations refer to the search results provided previously.

Sources

- 1. Benzoin Condensation [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 4. worldwidejournals.com [worldwidejournals.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 14. books.rsc.org [books.rsc.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.pg.edu.pl [chem.pg.edu.pl]

- 20. researchgate.net [researchgate.net]

- 21. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Solved Synthesis of Benzoin Name: Date: 1H NMR and 13C NMR | Chegg.com [chegg.com]

- 23. researchgate.net [researchgate.net]

Solubility Profile of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone (4,4'-Difluorobenzoin): A Physicochemical and Methodological Analysis

An In-depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle—from reaction kinetics and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the solubility profile of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, also known as 4,4'-Difluorobenzoin. While specific quantitative solubility data for this compound is not extensively published, this paper serves as an expert guide to understanding, predicting, and experimentally determining its solubility. We will explore the molecular characteristics governing its solubility, provide a detailed, field-proven experimental protocol for its quantitative measurement, and discuss the practical implications for researchers in drug development.

Introduction: The Critical Role of Solubility

1,2-Bis(4-fluorophenyl)-2-hydroxyethanone (Figure 1) is a benzoin derivative characterized by two fluorophenyl rings. Such compounds are valuable intermediates in organic synthesis, including the preparation of APIs and photoinitiators. Understanding the solubility of this molecule is not a mere academic exercise; it is a fundamental requirement for practical application. Process chemists require this information to select appropriate reaction and crystallization solvents, while formulation scientists depend on it to design effective drug delivery systems. Poor solubility can lead to significant challenges, including low bioavailability and difficulties in achieving desired concentrations for in vitro and in vivo testing[1][2].

This guide is structured to provide a robust framework for approaching the solubility of 4,4'-Difluorobenzoin. We will first dissect its molecular structure to predict its behavior in various solvent classes. Subsequently, we will present a comprehensive, step-by-step methodology for accurately determining its thermodynamic solubility.

Figure 1: Chemical Structure of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone Molecular Formula: C₁₄H₁₀F₂O₂[3] Molar Mass: 248.22 g/mol [3]

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules[4]. To predict the solubility of 4,4'-Difluorobenzoin, we must analyze its key structural features:

-

Polar Functional Groups: The molecule contains a hydroxyl (-OH) group and a ketone (C=O) group. These groups are polar and capable of forming hydrogen bonds (the -OH group as a donor and acceptor, the C=O as an acceptor) and dipole-dipole interactions.

-

Aromatic Rings: The two phenyl rings are large, non-polar, hydrophobic structures. The fluorine substituents increase the electron-withdrawing nature and slightly alter the polarity of the rings but do not fundamentally change their hydrophobic character.

Predicted Solubility Behavior:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the non-polar phenyl rings have an affinity for these solvents through van der Waals forces, the strong solute-solute interactions mediated by the polar hydroxyl and ketone groups (hydrogen bonding in the crystal lattice) will be difficult for non-polar solvents to overcome. A related compound, 4,4'-Difluorobiphenyl, which lacks the polar ketone and hydroxyl groups, is expected to be more soluble in non-polar solvents[5].

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): High solubility is predicted in these solvents. Solvents like acetone and DMSO have strong dipole moments and can act as hydrogen bond acceptors, effectively interacting with the polar groups of the solute. They can solvate both the polar functional groups and the aromatic rings, successfully disrupting the crystal lattice.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol):

-

Water: Solubility is expected to be very low. Although the molecule can form hydrogen bonds with water, the two large, hydrophobic fluorophenyl rings dominate the structure, making it energetically unfavorable for the molecule to enter the highly structured hydrogen-bonding network of water. Analogous compounds like 4,4'-Difluorobiphenyl are reported as insoluble in water[6].

-

Alcohols (Methanol, Ethanol): Moderate to good solubility is anticipated. Alcohols are amphiphilic; their hydroxyl groups can hydrogen bond with the solute's polar functions, while their alkyl chains can interact with the phenyl rings. The related compound Furoin, which also possesses a hydroxyl and ketone group, is soluble in methanol and hot alcohol[7].

-

-

Acidic/Basic Aqueous Solutions: Solubility in 5% HCl is expected to be negligible as the molecule lacks a basic functional group (like an amine) to form a soluble salt[8]. Similarly, its solubility in 5% NaHCO₃ is expected to be nil. In a stronger base like 5% NaOH, a slight increase in solubility might be observed due to the potential for the hydroxyl group (pKa predicted to be ~11.6 for the chloro-analogue) to be deprotonated, but this effect is likely minimal[8][9].

This qualitative analysis provides a strong directional hypothesis. However, for process development and formulation, precise quantitative data is essential. The following section details the authoritative methodology for obtaining this data.

Experimental Methodology: Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, a standardized method such as the Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility[10]. This method is recognized by regulatory bodies and is adaptable for various organic solvents[11][12][13]. It is designed to measure the saturation mass concentration of the compound in a given solvent at a controlled temperature[14][15].

Principle

An excess amount of the solid compound is agitated in the chosen solvent for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved solute. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Mandatory Workflow Diagram

The following diagram outlines the critical steps of the Shake-Flask protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials:

-

1,2-Bis(4-fluorophenyl)-2-hydroxyethanone (purity > 98%)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (e.g., PTFE, compatible with organic solvents)

-

Validated HPLC system with a UV detector

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each solvent). An amount sufficient to ensure undissolved solid remains at the end of the experiment is critical; typically, 5-10 mg of solid per 1 mL of solvent is a good starting point[10][12].

-

Expert Insight: Using a significant excess ensures that equilibrium saturation is achieved. Visual confirmation of remaining solid at the end of the experiment is a mandatory validation step.

-

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the pre-equilibrated solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C)[11]. Agitate the vials for a predetermined time.

-

Trustworthiness Check: To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentrations from consecutive time points are statistically identical (e.g., within ±5%)[12]. For most crystalline organic compounds, 24 to 48 hours is sufficient[13].

-

-

Sample Separation: After equilibration, remove the vials and allow the undissolved solid to settle while maintaining the test temperature. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Expert Insight: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The filter material must be chemically compatible with the solvent to prevent leaching of extractables. Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method. Quantify the concentration against a multi-point calibration curve prepared from known standards of the compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Data Summary and Interpretation

While experimental data is pending execution of the protocol above, we can structure a table to present the expected qualitative results based on our physicochemical analysis. A researcher following the protocol would populate this table with quantitative values.

| Solvent Class | Example Solvent | Predicted Solubility | Governing Intermolecular Forces |

| Non-Polar | Hexane, Toluene | Low | Van der Waals forces; insufficient to overcome solute-solute H-bonding in the crystal lattice. |

| Polar Aprotic | Acetone, DMSO | High | Strong dipole-dipole interactions and H-bond acceptance solvate the polar functional groups. |

| Polar Protic | Water | Very Low | Dominated by the hydrophobic effect of the two large fluorophenyl rings. |

| Polar Protic | Ethanol | Moderate to Good | H-bonding with the solvent -OH group and hydrophobic interactions with the alkyl chain. |

Conclusion and Implications

This technical guide establishes a comprehensive framework for understanding and determining the solubility of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone. Based on a detailed analysis of its molecular structure, we predict high solubility in polar aprotic solvents like acetone and DMSO, moderate solubility in alcohols, and very low solubility in water and non-polar solvents.

For researchers and drug development professionals, the provided shake-flask protocol serves as a self-validating, authoritative method to obtain the precise quantitative data needed for informed decision-making. Accurate solubility data is indispensable for selecting appropriate solvents for synthesis and purification, avoiding costly downstream issues in formulation, and ensuring the reliability of biological screening results. By applying the principles and methods outlined herein, scientists can effectively characterize this key intermediate and accelerate its path through the development pipeline.

References

- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [URL: https://www.oecd-ilibrary.

- OECD (2025), Test No. 105: Water Solubility. [URL: https://www.oecd.

- ChemBK, Ethanone, 1,2-bis(4-fluorophenyl)-2-hydroxy- - Physico-chemical Properties. [URL: https://www.chembk.com/en/chem/Ethanone,%201,2-bis(4-fluorophenyl)-2-hydroxy-]

- Situ Biosciences, OECD 105 - Water Solubility. [URL: https://situbiosciences.

- Analytice, OECD 105 - Water Solubility Test at 20°C. [URL: https://www.analytice.

- Enamine, Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- Protocols.io, Shake-Flask Aqueous Solubility assay (Kinetic solubility). [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb842vx1/v1]

- ResearchGate, How to determine the solubility of a substance in an organic solvent? [URL: https://www.researchgate.net/post/How_to_determine_the_solubility_of_a_substance_in_an_organic_solvent]

- Regulations.gov, MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2017-0245-0010]

- Phytosafe, OECD 105. [URL: https://www.phytosafe.com/en/oecd-105/]

- University of California, Davis, Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/Experiment%3A_Solubility_of_Organic_and_Inorganic_Compounds]

- Chemistry For Everyone (YouTube), How To Determine Solubility Of Organic Compounds?. [URL: https://www.youtube.

- University of Technology, EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://www.uotechnology.edu.iq/dep-chem-eng/lecture/3rd/org.ch(2)/exp.1.pdf]

- University of Colorado Boulder, Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL: https://www.colorado.

- Dissolution Technologies, Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [URL: https://www.dissolutiontech.com/issues/201211/DT201211_A02.pdf]

- BioAssay Systems, Solubility Testing – Shake Flask Method. [URL: https://www.bioassaysys.

- Google Patents, US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone. [URL: https://patents.google.

- Solubility of Things, 4,4'-Difluorobiphenyl. [URL: https://solubilityofthings.

- PubChem, 1-(4-Fluorophenyl)-2,2-dihydroxyethanone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11275253]

- ChemBK, 4,4'-Difluorobiphenyl. [URL: https://www.chembk.com/en/chem/4,4'-Difluorobiphenyl]

- Sigma-Aldrich, 4-Fluorobenzoic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/128384]

- PubChem, Furoin. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Furoin]

- PubChem, 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/219286]

- ChemBK, Ethanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-. [URL: https://www.chembk.com/en/chem/Ethanone,%201,2-bis(4-chlorophenyl)-2-hydroxy-]

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. chembk.com [chembk.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chembk.com [chembk.com]